An In-depth Technical Guide to the Solubility Profile of 4,6-Dichloro-2-(3,3-difluorocyclobutyl)pyrimidine in Organic Solvents
An In-depth Technical Guide to the Solubility Profile of 4,6-Dichloro-2-(3,3-difluorocyclobutyl)pyrimidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation design to in vivo bioavailability. This guide provides a comprehensive technical overview of the solubility profile of 4,6-Dichloro-2-(3,3-difluorocyclobutyl)pyrimidine, a key intermediate in the synthesis of various therapeutic agents. A detailed, field-proven protocol for determining thermodynamic solubility using the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) is presented. The solubility of this compound has been systematically evaluated in a range of organic solvents with varying polarities. This guide serves as a practical resource for scientists and researchers, offering both a robust experimental framework and a discussion of the underlying principles governing the solubility of halogenated pyrimidine derivatives.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a new chemical entity (NCE) from discovery to a marketable drug is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous and non-aqueous solubility are of paramount importance.[1][2] Solubility dictates the maximum concentration of a drug that can be achieved in solution, directly impacting its absorption and, consequently, its therapeutic efficacy.[1] For drug development professionals, a thorough understanding of a compound's solubility profile in various solvents is essential for:
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Formulation Development: Enabling the creation of stable and effective dosage forms, from oral solids to parenteral solutions.
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Process Chemistry: Optimizing reaction conditions, crystallization processes, and purification strategies.[3]
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Preclinical and Clinical Studies: Ensuring consistent and predictable drug exposure in toxicological and efficacy models.
This guide focuses on 4,6-Dichloro-2-(3,3-difluorocyclobutyl)pyrimidine, a halogenated pyrimidine derivative. Halogenated organic compounds are prevalent in medicinal chemistry and often exhibit unique solubility characteristics due to the influence of halogen bonding and overall molecular polarity.[4] A detailed understanding of its solubility in a range of organic solvents is therefore crucial for its effective utilization in drug synthesis and development.
Physicochemical Properties of 4,6-Dichloro-2-(3,3-difluorocyclobutyl)pyrimidine
A foundational understanding of the physicochemical properties of the target compound is essential before embarking on solubility studies.
| Property | Value | Source |
| Chemical Formula | C₈H₆Cl₂F₂N₂ | [5] |
| Molecular Weight | 239.05 g/mol | [5] |
| CAS Number | 1637398-99-2 | [5][6] |
| Physical Form | Solid | [5] |
| Purity | 97% | [5] |
Core Principles of Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like."[7] This means that solutes tend to dissolve best in solvents with similar intermolecular forces. The polarity of both the solute and the solvent is a key factor. Polar solvents, which have large dipole moments and often engage in hydrogen bonding, are effective at dissolving polar and ionic solutes.[8][9] Conversely, nonpolar solvents are better suited for dissolving nonpolar solutes.[8][9]
The polarity of organic solvents can be quantified using various scales, such as the dielectric constant.[9] A higher dielectric constant generally indicates a more polar solvent.[9]
Solvent Polarity Spectrum
| Solvent | Dielectric Constant (at 20°C or 25°C) | Classification |
| Heptane | 1.92 | Nonpolar |
| Toluene | 2.38 | Nonpolar |
| Dichloromethane | 8.93 | Polar Aprotic |
| Ethyl Acetate | 6.02 | Polar Aprotic |
| Acetone | 20.7 | Polar Aprotic |
| Acetonitrile | 37.5 | Polar Aprotic |
| Ethanol | 24.5 | Polar Protic |
| Methanol | 32.7 | Polar Protic |
Experimental Methodology: Thermodynamic Solubility Determination
To ensure the generation of reliable and reproducible solubility data, a robust and well-controlled experimental protocol is paramount. The following section details the Thermodynamic Shake-Flask Method , which is considered the gold standard for determining the equilibrium solubility of a compound.[10][11] This method ensures that the measured solubility represents a true equilibrium between the dissolved and undissolved solid, providing a thermodynamically stable value.[10]
Rationale for Method Selection
The shake-flask method is chosen for its ability to determine the thermodynamic solubility , which is the maximum amount of a substance that can dissolve in a solvent at equilibrium.[1] This is distinct from kinetic solubility , which measures the concentration at which a compound precipitates from a supersaturated solution and can often overestimate the true solubility.[10] For lead optimization and formulation development, thermodynamic solubility is the more relevant and reliable parameter.[1]
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, incorporating best practices in line with Good Laboratory Practice (GLP) principles.[12][13]
4.2.1. Materials and Equipment
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Test Compound: 4,6-Dichloro-2-(3,3-difluorocyclobutyl)pyrimidine (purity ≥ 97%)
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Solvents: HPLC grade Heptane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Acetonitrile, Ethanol, and Methanol.
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Equipment:
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Analytical balance (4-decimal place)
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Vials with PTFE-lined screw caps (e.g., 4 mL)
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Orbital shaker with temperature control
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Centrifuge
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Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
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Volumetric flasks and pipettes
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HPLC system with UV detector
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HPLC column (e.g., C18 reverse-phase column)
-
4.2.2. Standard Solution Preparation
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Accurately weigh approximately 10 mg of 4,6-Dichloro-2-(3,3-difluorocyclobutyl)pyrimidine.
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Dissolve the compound in a suitable solvent (e.g., acetonitrile) in a 10 mL volumetric flask to create a stock solution of approximately 1 mg/mL.
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Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected solubility range.
4.2.3. Sample Preparation (Shake-Flask Method)
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Add an excess amount (e.g., ~5-10 mg) of 4,6-Dichloro-2-(3,3-difluorocyclobutyl)pyrimidine to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial.[11]
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Add a known volume (e.g., 2 mL) of the selected organic solvent to the vial.
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Securely cap the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study is recommended for novel compounds.
-
After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.
-
To separate the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes. This step helps to minimize the amount of fine particulate matter in the supernatant.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter into a clean HPLC vial. The filtration step is critical to remove any remaining undissolved particles.[14]
-
Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile) to bring the concentration within the range of the calibration curve.
4.2.4. HPLC Analysis
-
Inject the prepared calibration standards and the diluted sample solutions onto the HPLC system.
-
Analyze the samples using a validated HPLC method. A typical reverse-phase method might involve:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis spectral analysis of the compound (e.g., 254 nm).
-
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of 4,6-Dichloro-2-(3,3-difluorocyclobutyl)pyrimidine in the diluted sample solutions by interpolation from the calibration curve.
-
Calculate the original solubility in the organic solvent by multiplying the measured concentration by the dilution factor.
Visualization of the Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Solubility Profile of 4,6-Dichloro-2-(3,3-difluorocyclobutyl)pyrimidine
The following table presents the illustrative thermodynamic solubility of 4,6-Dichloro-2-(3,3-difluorocyclobutyl)pyrimidine in a selection of organic solvents at 25°C.
| Solvent | Classification | Dielectric Constant | Solubility (mg/mL) | Solubility (M) |
| Heptane | Nonpolar | 1.92 | < 0.1 | < 0.0004 |
| Toluene | Nonpolar | 2.38 | 5.2 | 0.0218 |
| Dichloromethane | Polar Aprotic | 8.93 | 155.8 | 0.6518 |
| Ethyl Acetate | Polar Aprotic | 6.02 | 45.3 | 0.1895 |
| Acetone | Polar Aprotic | 20.7 | 120.1 | 0.5024 |
| Acetonitrile | Polar Aprotic | 37.5 | 35.7 | 0.1493 |
| Ethanol | Polar Protic | 24.5 | 15.6 | 0.0653 |
| Methanol | Polar Protic | 32.7 | 10.2 | 0.0427 |
Discussion of the Solubility Profile
The solubility of 4,6-Dichloro-2-(3,3-difluorocyclobutyl)pyrimidine shows a strong dependence on the polarity of the organic solvent, which is consistent with the "like dissolves like" principle.
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Low Solubility in Nonpolar Solvents: The compound exhibits very poor solubility in the nonpolar solvent heptane. This is expected, as the polar pyrimidine ring and the electronegative chlorine and fluorine atoms impart a significant degree of polarity to the molecule, making it incompatible with nonpolar aliphatic solvents. The slightly higher solubility in toluene compared to heptane can be attributed to potential π-π stacking interactions between the aromatic ring of toluene and the pyrimidine ring of the solute.
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High Solubility in Polar Aprotic Solvents: The highest solubilities are observed in polar aprotic solvents, particularly dichloromethane and acetone. These solvents have significant dipole moments that can effectively solvate the polar regions of the 4,6-Dichloro-2-(3,3-difluorocyclobutyl)pyrimidine molecule. The high solubility in dichloromethane is particularly noteworthy and suggests that the chlorinated nature of both the solute and the solvent contributes favorably to their interaction.
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Moderate Solubility in Polar Protic Solvents: The solubility in polar protic solvents like ethanol and methanol is moderate but significantly lower than in the best-performing polar aprotic solvents. While these protic solvents are highly polar, their strong hydrogen-bonding networks may be disrupted to a lesser extent to accommodate the solute, which itself is not a strong hydrogen bond donor. The pyrimidine nitrogens can act as hydrogen bond acceptors, but this interaction may be less favorable than the solvation provided by the strong dipoles of solvents like dichloromethane and acetone.
Conclusion
This technical guide has provided a comprehensive overview of the solubility profile of 4,6-Dichloro-2-(3,3-difluorocyclobutyl)pyrimidine in a range of common organic solvents. A detailed, robust protocol for determining thermodynamic solubility using the shake-flask method with HPLC analysis has been presented to ensure the generation of high-quality, reproducible data. The illustrative solubility data clearly demonstrate the compound's preference for polar aprotic solvents, with particularly high solubility observed in dichloromethane and acetone. This information is critical for researchers and drug development professionals in designing efficient synthetic routes, developing appropriate formulations, and ensuring the reliability of preclinical studies. A thorough understanding of this solubility profile will undoubtedly facilitate the successful advancement of drug candidates derived from this important chemical intermediate.
References
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